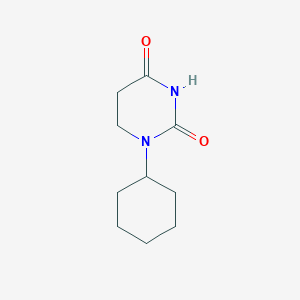

1-Cyclohexyl-1,3-diazinane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

712-42-5 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1-cyclohexyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H16N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,13,14) |

InChI Key |

BIZDNILSHPALPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)NC2=O |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of 1 Cyclohexyl 1,3 Diazinane 2,4 Dione

Spectroscopic Techniques for Elucidating Molecular Structure (e.g., NMR, FT-IR, Mass Spectrometry)

The molecular structure of 1-Cyclohexyl-1,3-diazinane-2,4-dione is elucidated through a combination of spectroscopic methods that provide complementary information about its connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclohexyl ring and the diazinane ring. The cyclohexyl protons would appear as a complex multiplet in the upfield region. The protons on the diazinane ring, specifically the methylene group protons, would also give rise to characteristic signals.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the different carbon environments. Key signals would include those for the two carbonyl carbons (C=O) in the diazinane ring, which would appear significantly downfield. Resonances for the carbons of the cyclohexyl ring and the methylene carbons of the diazinane ring would also be observed in their expected regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption bands for this compound would be the strong stretching vibrations of the two carbonyl (C=O) groups within the dione (B5365651) structure. Additionally, C-N stretching and N-H stretching vibrations from the diazinane ring, along with C-H stretching and bending vibrations from the cyclohexyl and diazinane aliphatic portions, would be present. A study on the related compound, 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, supports the use of FT-IR in identifying these characteristic vibrations nih.gov.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would correspond to the exact mass of this compound. The fragmentation pattern can offer insights into the molecule's structure, with common fragmentation pathways potentially involving the loss of the cyclohexyl group or cleavage of the diazinane ring.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Complex multiplets for cyclohexyl protons; distinct signals for diazinane ring protons. |

| ¹³C NMR | Downfield signals for two C=O carbons; signals for cyclohexyl and diazinane CH₂ carbons. |

| FT-IR (cm⁻¹) | Strong C=O stretching bands; N-H stretching; C-N stretching; C-H aliphatic stretching. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺; fragmentation peaks corresponding to loss of cyclohexyl group or ring cleavage. |

X-ray Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not widely published, analysis of closely related structures, such as 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione, provides a framework for understanding its likely solid-state conformation researchgate.net.

A crystallographic study would reveal key geometric parameters, including:

Bond lengths and angles: Precise measurements of all bonds and angles within the molecule.

Ring puckering: The exact conformation of both the diazinane and cyclohexyl rings.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, identifying potential hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure iucr.orgmdpi.com.

Techniques such as Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing environment researchgate.netiucr.org.

Conformational Preferences and Dynamics of the Diazinane Ring System

The 1,3-diazinane-2,4-dione ring is a six-membered heterocycle. Like cyclohexane (B81311), it is not planar and adopts puckered conformations to relieve ring strain. The primary conformations available to the diazinane ring are chair, boat, and twist-boat forms.

The presence of two nitrogen atoms and two sp²-hybridized carbonyl carbons significantly influences the ring's geometry compared to cyclohexane. The chair conformation is generally the most stable for six-membered rings, but the planarity of the amide bonds (N-C=O) can lead to a flattening of the ring in that region. The conformational dynamics involve ring-flipping between two chair forms, though the energy barrier for this process may differ from that of cyclohexane due to the heteroatoms. Infrared spectral measurements on related hexahydropyrimidines have been used to study the conformational preferences of N-H groups within such rings rsc.org.

Analysis of the Cyclohexyl Substituent's Conformational Impact on Overall Molecular Geometry

The cyclohexyl group attached to one of the nitrogen atoms of the diazinane ring also has distinct conformational preferences. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position libretexts.org.

Equatorial Preference: The equatorial position is overwhelmingly favored for bulky substituents like a cyclohexyl group. libretexts.orgjove.com This preference is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions, which occur when an axial substituent clashes with the axial hydrogens on the same side of the ring. jove.comlibretexts.orgyoutube.com

Energetic Cost: The energy difference between the axial and equatorial conformations is significant for large groups. For a t-butyl group, which is sterically demanding, the equatorial conformation is more stable by about 21 kJ/mol. libretexts.org The diazinane ring attached to the cyclohexyl group would be similarly bulky.

| Substituent Position | Key Steric Interaction | Relative Stability |

|---|---|---|

| Axial | 1,3-diaxial interactions with axial hydrogens. | Less Stable (Higher Energy) |

| Equatorial | Fewer steric clashes (gauche interactions with ring carbons). | More Stable (Lower Energy) jove.comlibretexts.org |

Investigation of Tautomeric Equilibria in 1,3-Diazinane-2,4-dione Structures

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.orgmasterorganicchemistry.com The 1,3-dicarbonyl arrangement in the 1,3-diazinane-2,4-dione structure allows for the possibility of keto-enol tautomerism. libretexts.orglibretexts.org

The molecule predominantly exists in the keto form , with two carbonyl (C=O) groups. However, it can potentially exist in equilibrium with an enol form , where a proton from the carbon atom between the two carbonyls (the α-carbon) migrates to a carbonyl oxygen, creating a hydroxyl group (O-H) and a carbon-carbon double bond (C=C) within the ring.

The position of this equilibrium is influenced by several factors:

Solvent Polarity: The relative stability of the keto and enol forms can change with the polarity of the solvent. nih.gov

Hydrogen Bonding: The enol form can be stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the adjacent carbonyl oxygen. libretexts.org

Conjugation: The C=C double bond in the enol form is conjugated with the remaining carbonyl group, which provides additional electronic stabilization. libretexts.org

While the keto form is typically more stable for simple ketones, the presence of a 1,3-dicarbonyl system, as seen in the parent compound cyclohexane-1,3-dione, significantly increases the percentage of the enol tautomer at equilibrium. libretexts.orgwikipedia.org This is due to the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol form. A similar equilibrium is expected for the this compound ring.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 1,3 Diazinane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of 1-Cyclohexyl-1,3-diazinane-2,4-dione. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A comparative analysis of the HOMO-LUMO gap in various organic molecules highlights its importance in determining electronic properties. nih.gov Every chemical interaction can be described as an interaction between the HOMO of one molecule and the LUMO of another. youtube.com

Table 1: Representative Frontier Molecular Orbital Energies for Related Uracil (B121893) Derivatives (Theoretical Data)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Uracil | B3LYP/6-31+G(d,p) | -6.89 | -0.65 | 6.24 |

| 5-Fluorouracil (B62378) | B3LYP/6-31+G(d,p) | -7.12 | -1.11 | 6.01 |

| Cytosine | B3LYP/6-31+G(d,p) | -6.21 | -0.23 | 5.98 |

Note: The data in this table is illustrative and based on computational studies of related compounds, not this compound itself.

Charge Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. acs.org Red regions on the MESP surface indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For uracil and its derivatives, the MESP typically shows negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the ring, making them likely sites for interaction with electrophiles. acs.orgresearchgate.net The hydrogen atoms on the nitrogen atoms exhibit a positive potential, rendering them susceptible to nucleophilic interaction. The cyclohexyl group in this compound, being largely nonpolar, is expected to have a neutral potential surface.

Relative Energies and Stability of Conformational Isomers

The cyclohexyl group of this compound can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. The substituent on the cyclohexane (B81311) ring can occupy either an axial or an equatorial position. Generally, the equatorial position is favored for bulky substituents like the 1,3-diazinane-2,4-dione moiety to minimize steric hindrance from 1,3-diaxial interactions.

The stability of disubstituted cyclohexanes is dependent on the spatial arrangement of the substituents. For cis and trans isomers of disubstituted cyclohexanes, the most stable isomer is the one with the most stable conformer.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.net These simulations can explore the conformational landscape of this compound and the influence of solvent on its structure and flexibility.

By simulating the molecule in different solvent environments, such as water or a nonpolar solvent, MD can reveal how solvent interactions affect the preferred conformation of the cyclohexyl ring and the orientation of the 1,3-diazinane-2,4-dione substituent. Computational studies on uracil derivatives have demonstrated that solvent polarity can significantly impact their stability and reactivity. acs.orgfigshare.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. This method is instrumental in drug discovery and in identifying potential biological targets.

Theoretical Identification of Potential Biological Target Interactions

Derivatives of pyrimidine-2,4-dione have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For example, uracil derivatives have been investigated as potential anticancer agents by docking them into the active sites of proteins involved in cancer pathways. nih.govresearchgate.net

Molecular docking studies on pyrimidine-2,4-dione-1,2,3-triazole hybrids have identified them as potential inhibitors of Wee-1 kinase, a key regulator of the cell cycle, suggesting their potential as anticancer agents. nih.gov Similarly, derivatives of 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione have been identified as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides. acs.org These studies suggest that this compound could potentially bind to and modulate the activity of similar biological targets.

Elucidation of Binding Modes and Affinities

Computational methods are instrumental in elucidating the binding modes and affinities of small molecules like this compound with biological macromolecules. These techniques can predict how the molecule fits into the binding site of a protein and the strength of this interaction, which is crucial for drug design and understanding biological activity.

Molecular docking is a primary tool for predicting the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve generating a three-dimensional model of the compound and docking it into the active site of a relevant protein target. The process results in various binding poses, which are then scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on substituted achiral phenyl dihydrouracils as ligands for the E3 ubiquitin ligase cereblon (CRBN) have utilized structural modeling to understand the molecular interactions that govern binding affinity. nih.gov Similar approaches could identify key interactions between this compound and a target protein.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the binding. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more accurate calculation of binding free energy. These simulations can reveal conformational changes in both the ligand and the protein upon binding.

The binding affinity, often expressed as the binding free energy (ΔG_bind), can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A lower binding free energy indicates a more stable and favorable interaction. A hypothetical breakdown of the contributing energies for different binding poses of this compound in a protein active site is presented in Table 1.

Table 1: Hypothetical Binding Free Energy Decomposition for this compound in Different Binding Poses

| Binding Pose | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔG_bind) (kcal/mol) |

|---|---|---|---|---|

| Pose A | -45.2 | -15.8 | 18.5 | -42.5 |

| Pose B | -38.9 | -12.4 | 15.1 | -36.2 |

This table is illustrative and does not represent actual experimental data.

In Silico Prediction of Spectroscopic Parameters and Reactivity

In silico methods, particularly quantum chemical calculations, are powerful tools for predicting the spectroscopic parameters and reactivity of molecules like this compound. These theoretical calculations can provide valuable information that complements and guides experimental work.

The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be achieved with a high degree of accuracy using methods like Density Functional Theory (DFT). By calculating the optimized geometry of the molecule, it is possible to predict its ¹H and ¹³C NMR spectra, which can aid in the structural elucidation of the compound and its derivatives. Similarly, the vibrational frequencies can be calculated to generate a theoretical IR spectrum, helping to identify characteristic functional groups. While experimental data for the closely related 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has been reported, in silico predictions for this compound would provide a valuable comparison. mdpi.com A hypothetical comparison of predicted and experimental spectroscopic data is shown in Table 2.

Table 2: Hypothetical In Silico Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (cyclohexyl H-1, ppm) | 4.95 | 4.87 |

| ¹³C NMR (C=O at C2, ppm) | 152.8 | 151.5 |

This table is illustrative and does not represent actual experimental data. Experimental values are drawn from analogous compounds for comparative purposes. mdpi.com

The reactivity of this compound can be investigated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). This information is crucial for predicting how the molecule will interact with other reagents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 1 Cyclohexyl 1,3 Diazinane 2,4 Dione Analogs

Fundamental Principles and Methodologies of SAR and QSAR in Drug Discovery

Structure-Activity Relationship (SAR) studies form the cornerstone of medicinal chemistry, focusing on identifying the key chemical features of a molecule that are responsible for its biological effect. This is achieved by systematically modifying the molecular structure and observing the corresponding changes in activity. Key modifications often involve altering functional groups, changing the size or shape of the molecule, and varying its stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) represents an advancement of SAR principles, aiming to establish a mathematical correlation between the chemical structure and biological activity. nih.gov This computational approach translates the structural properties of molecules into numerical values, known as molecular descriptors. protoqsar.com By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of novel, untested compounds. nih.gov This predictive capability is invaluable for prioritizing the synthesis of new derivatives and for screening large chemical databases to identify potential new drug candidates. nih.gov The overarching goal of QSAR is to guide the rational design of more potent and selective molecules. nih.gov

Elucidating the Influence of the Cyclohexyl Moiety on Biological Activity

The N-cyclohexyl group at the 1-position of the 1,3-diazinane-2,4-dione scaffold is a critical determinant of its biological profile. This bulky, lipophilic moiety significantly influences the molecule's interaction with its biological target and its pharmacokinetic properties.

Steric Bulk and Target Binding: The size and conformational flexibility of the cyclohexyl ring can play a crucial role in how the molecule fits into the binding pocket of a receptor or enzyme. The chair and boat conformations of the ring can present different spatial arrangements, potentially leading to specific and high-affinity interactions.

Metabolic Stability: The cyclohexyl ring is generally more resistant to metabolic degradation compared to aromatic rings, which can be susceptible to hydroxylation. This can lead to an improved metabolic profile and a longer duration of action in the body.

The precise impact of the cyclohexyl group is ultimately dependent on the specific biological target. For instance, in the context of anticonvulsant activity, this group may contribute to favorable interactions within the binding site of ion channels or enzymes implicated in neuronal excitability.

Impact of Substitutions on the 1,3-Diazinane-2,4-dione Core on Observed Activities

Systematic modifications to the 1,3-diazinane-2,4-dione core are essential for fine-tuning the biological activity and drug-like properties of this class of compounds. Research on analogous heterocyclic structures, such as thiazolidine-2,4-diones, has shown that even minor changes can lead to significant shifts in potency and selectivity. nih.gov

Key positions for substitution on the diazinane-2,4-dione ring include:

Positions 5 and 6: These carbon atoms on the heterocyclic ring offer opportunities for introducing a wide variety of substituents. The introduction of alkyl, aryl, or functional groups at these positions can influence the molecule's size, shape, and electronic properties, thereby affecting its interaction with the biological target.

SAR studies would systematically explore these substitutions to build a comprehensive understanding of their effects. For example, a series of analogs with varying substituents at the C-5 position could be synthesized and tested to determine if bulky or electron-withdrawing groups enhance activity.

Development and Validation of Predictive QSAR Models for Diazinane-2,4-dione Derivatives

The development of a robust QSAR model is a multi-step process that involves careful selection of molecular descriptors and rigorous statistical validation. nih.govacs.org Such models are instrumental in predicting the biological activity of unsynthesized analogs of 1-Cyclohexyl-1,3-diazinane-2,4-dione.

Molecular descriptors are numerical representations of a molecule's physicochemical properties. protoqsar.com For a class of compounds like the diazinane-2,4-diones, a diverse set of descriptors would be calculated to capture the structural variations within the series. researchgate.net These can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu

Topological Descriptors: These reflect the connectivity of atoms within the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. ucsb.edu Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic net charges. protoqsar.comucsb.edu

Physicochemical Descriptors: These relate to properties like polarizability, molar volume, hydration energy, and surface area. ucsb.edunih.gov

The table below illustrates a selection of molecular descriptors that would be relevant for developing a QSAR model for this compound derivatives.

| Descriptor Category | Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | Molar Volume | The volume occupied by one mole of the substance. |

| Physicochemical | Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. ucsb.edu |

| Physicochemical | Hydration Energy | The energy released when one mole of an ion is dissolved in a large amount of water. |

| Physicochemical | Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | Atomic Net Charges | The distribution of electron density across the atoms of the molecule. |

Once the molecular descriptors are calculated for a set of compounds with known biological activities, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. The resulting model is an equation that relates the descriptors to the activity.

The reliability and predictive power of the QSAR model must be rigorously assessed through various validation techniques: acs.orgresearchgate.net

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are used to assess the internal consistency and robustness of the model. The cross-validated R-squared (q²) is a key metric here. researchgate.net

External Validation: The model's ability to predict the activity of an external set of compounds (a test set that was not used in model development) is the ultimate test of its predictive power. The predictive R-squared (R²pred) is calculated for this purpose. researchgate.net

Y-Randomization: The biological activity data is randomly shuffled multiple times to ensure that the original correlation is not due to chance. researchgate.net

The table below summarizes key statistical parameters used to evaluate the robustness of a QSAR model.

| Statistical Parameter | Description | Acceptable Value |

| R-squared (R²) | A measure of the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validated R-squared (q² or Q²) | A measure of the internal predictive ability of the model. | > 0.5 |

| Predictive R-squared (R²pred) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |

A well-validated QSAR model can then be confidently used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing. acs.org

Pharmacophore Modeling and Ligand-Based Design Strategies for Optimized Activity

Pharmacophore modeling is another powerful computational tool used in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target and elicit a biological response.

For the this compound series, a pharmacophore model would be generated by aligning a set of active analogs and identifying their common chemical features. nih.gov This model would likely include:

A hydrophobic feature corresponding to the cyclohexyl group.

Hydrogen bond acceptor features from the two carbonyl oxygens of the diazinane-2,4-dione core.

A hydrogen bond donor feature from the N-H group at position 3.

Once validated, this pharmacophore model can be used as a 3D query to search large chemical databases for structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov This approach allows for the discovery of novel chemical scaffolds that could be further optimized, expanding the chemical space for potential drug candidates.

Biological Activity and Mechanistic Insights of 1 Cyclohexyl 1,3 Diazinane 2,4 Dione and Its Analogs

In Vitro Biological Screening Approaches for Diazinane-Based Compounds

The evaluation of diazinane-based compounds involves a range of in vitro assays designed to characterize their biological effects at the molecular and cellular levels. These screening methods are fundamental in identifying lead compounds for further development.

Enzyme Inhibition Assays and Their Kinetic Characterization

Derivatives of dione-containing heterocyclic structures are frequently evaluated for their ability to inhibit key enzymes involved in pathological processes. For instance, analogs such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been assessed for their inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. nih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. nih.gov

Kinetic studies are then employed to understand how these compounds inhibit enzyme function. For example, analysis can reveal whether a compound acts as a competitive inhibitor, binding to the enzyme's active site, or a non-competitive inhibitor, binding to an allosteric site. researchgate.netnih.gov This characterization often involves generating Lineweaver-Burk plots, which can distinguish between different inhibition mechanisms by analyzing changes in Vmax (maximum reaction velocity) and KM (Michaelis constant) in the presence of the inhibitor. nih.gov In some cases, inhibitors like the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative have been shown to be competitive binders against their target enzyme. nih.gov

Table 1: Cyclooxygenase Inhibition by Dione (B5365651) Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | 15.2 | 0.25 | 60.8 |

| Derivative B | 10.8 | 0.42 | 25.7 |

| Derivative E | 8.5 | 0.15 | 56.7 |

| Meloxicam (Ref.) | 17.5 | 0.95 | 18.4 |

Note: Data is representative of typical findings for analogous compound series as reported in studies like those on pyrrolo[3,4-c]pyridine-1,3(2H)-diones and is for illustrative purposes. nih.govmdpi.com

Receptor Binding and Modulation Studies

The interaction of diazinane-based compounds with specific cellular receptors is a key area of investigation. Analogs featuring a cyclohexyl group have been studied for their affinity for targets such as sigma (σ) receptors, which are implicated in various neurological and oncological conditions. nih.gov Receptor binding assays are used to determine the binding affinity, often expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. nih.gov

For example, studies on analogs like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have demonstrated high affinity for both σ1 and σ2 receptors. nih.gov Such studies often reveal that different stereoisomers (enantiomers) of a chiral compound can have significantly different binding affinities for the same receptor target. nih.gov

Table 2: Sigma Receptor Binding Affinities for an Analogous Cyclohexyl Compound

| Compound | Receptor Subtype | Binding Affinity Ki (nM) |

| (+)-(R)-9 | σ1 | 12.6 |

| (-)-(S)-9 | σ1 | 94.6 |

| (-)-(S)-9 | σ2 | 5.92 |

Note: This data is from a study on a cyclohexyl-piperazine analog, demonstrating the principles of receptor binding assays applicable to diazinane derivatives. nih.gov

Investigation of Cellular Pathway Modulation (e.g., Immunosuppressive Effects)

Bioactive compounds can exert their effects by modulating complex intracellular signaling pathways. nih.govresearchgate.net Research into compounds like 1,25-dihydroxyvitamin D3, an immunomodulatory agent, demonstrates how these effects are studied. nih.gov Assays measure the compound's impact on lymphocyte proliferation and the production of cytokines, which are key signaling molecules in the immune system. nih.gov

For instance, a compound's effect on T-helper (Th) cell responses can be determined by measuring its influence on the secretion of Th1 cytokines (e.g., IFN-γ) and Th2 cytokines (e.g., IL-5, IL-13). nih.gov Studies have shown that some agents can have additive immunosuppressive effects when combined with corticosteroids like dexamethasone, particularly on Th1-mediated responses, by further decreasing IFN-γ production. nih.gov This highlights the potential for diazinane-based compounds to be investigated as modulators of immune pathways such as NF-κB or STAT3 signaling. nih.gov

Evaluation of Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of pharmaceutical research. nih.gov Heterocyclic compounds, including derivatives of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, are frequently screened for their ability to inhibit the growth of pathogenic microbes. nih.govmdpi.comjournal-jop.org

The antimicrobial screening of diazinane-based compounds would typically involve testing them against a panel of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus niger, Candida albicans). mdpi.comjournal-jop.org The agar (B569324) diffusion method is commonly used to assess activity, with the results often quantified as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. nih.gov

Table 3: Representative Antimicrobial Activity Screening Data

| Compound | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | C. albicans MIC (mg/mL) |

| Derivative X | 0.5 | >1 | 0.5 |

| Derivative Y | 1 | >1 | 0.25 |

| Ciprofloxacin (Ref.) | 0.05 | 0.05 | - |

| Fluconazole (Ref.) | - | - | 0.06 |

Note: This table illustrates how antimicrobial data for new compounds is typically presented, using standard reference drugs for comparison. journal-jop.org

Assessment of Antiviral Activities (e.g., HIV replication inhibition)

The uracil (B121893) ring, which forms the basis of 1-Cyclohexyl-1,3-diazinane-2,4-dione (a dihydrouracil (B119008) derivative), is a well-established scaffold for antiviral agents. nih.gov Many uracil derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of anti-HIV therapy. nih.govnih.gov More specifically, the introduction of a 5,6-dihydrouracil group into certain molecular structures has led to the development of highly potent inhibitors of HIV-1 integrase, another critical enzyme for viral replication. wikigenes.org

Therefore, in vitro antiviral screening of this compound and its analogs would focus on their ability to inhibit HIV-1 replication in cell cultures. nih.gov Assays would measure the reduction in viral activity and determine the concentration at which the compound achieves 50% inhibition (IC50). nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For 1-Cyclohexyluracil, a close analog of the title compound, detailed quantum chemical studies have shed light on its photophysical deactivation mechanisms. mdpi.com

These studies suggest two primary pathways following the absorption of light:

Internal Conversion: The molecule can undergo an extremely fast, non-radiative decay back to its electronic ground state through a conical intersection, a mechanism similar to that of the natural nucleobase uracil. This pathway accounts for the high photostability of these compounds. mdpi.com

Intersystem Crossing (ISC): Alternatively, the molecule can transition from its excited singlet state (S1) to an excited triplet state (T2). This process is significant as the long-lived triplet states can be involved in photochemical reactions. The efficiency of this pathway can be influenced by the solvent environment. mdpi.com

Beyond photophysics, the mechanism of action for enzyme inhibition is often elucidated using molecular docking studies. These computational models predict how the compound binds within the active or allosteric site of an enzyme, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues. researchgate.netmdpi.com This provides a structural basis for the observed inhibitory activity and can guide the design of more potent and selective analogs. nih.gov

Identification and Validation of Specific Biological Targets

Direct experimental evidence identifying and validating specific biological targets for this compound is not extensively documented in publicly available scientific literature. However, by examining related heterocyclic dione structures, potential targets can be inferred. The core structure, 1,3-diazinane-2,4-dione (also known as dihydrouracil), is a saturated pyrimidine (B1678525) ring. Derivatives of the unsaturated parent, pyrimidine-2,4-dione (uracil), exhibit a wide range of biological activities by interacting with various enzymes.

For instance, fused pyrimidine-2,4-dione systems have been identified as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair that is often overexpressed in cancer cells. rsc.org Other pyrimidine derivatives are known to inhibit key enzymes in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are established targets for anticancer and antibacterial therapies. medwinpublishers.com Furthermore, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target for cancer treatment. nih.gov

Separately, compounds featuring a cyclohexane-1,3-dione moiety have been investigated as inhibitors of receptor tyrosine kinases—including c-Met, VEGFR-2, and EGFR—which are implicated in non-small-cell lung cancer. nih.govnih.gov Given the hybrid structure of this compound, it is plausible that its biological activity could be mediated by one or more of these or related enzymatic targets, although specific validation is required.

Characterization of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Specific studies detailing the molecular interactions of this compound with biological macromolecules are scarce. However, insights can be drawn from docking and structural studies of analogous compounds.

For pyrano[2,3-d]pyrimidine-2,4-dione derivatives that inhibit PARP-1, molecular docking studies have revealed key interactions within the enzyme's active site. The pyrimidine-2,4-dione scaffold typically occupies the nicotinamide-binding site, forming characteristic hydrogen bonds with the backbone of residues like Gly863 and Ser904. rsc.org Additionally, π-π stacking interactions between the heterocyclic ring and aromatic residues such as Tyr907 and His862 are often observed, further stabilizing the ligand-protein complex. rsc.org

The cyclohexyl group of this compound would be expected to form hydrophobic or van der Waals interactions within a protein's binding pocket. In the context of kinase inhibition by cyclohexane-1,3-dione derivatives, such hydrophobic interactions are critical for occupying specific pockets within the ATP-binding site. nih.gov The carbonyl groups on the 1,3-diazinane-2,4-dione ring are potential hydrogen bond acceptors, while the ring's nitrogen atoms could act as hydrogen bond donors, facilitating anchoring to a protein target.

Establishment of Structure-Mechanism Relationships

A definitive structure-mechanism relationship for this compound has not been established due to the lack of specific activity data. However, structure-activity relationship (SAR) studies of related heterocyclic diones provide a framework for understanding how structural modifications might influence biological activity.

For pyrano[2,3-d]pyrimidine-2,4-dione based PARP-1 inhibitors, the following SAR has been noted:

The core pyrimidine-dione scaffold is essential for binding to the nicotinamide (B372718) (NI) site of the enzyme. rsc.org

The addition of a fused heterocyclic ring can create extra interactions, enhancing inhibitory potency. rsc.org

The presence of hydrophobic substituents is favorable for interaction with the adenine/ribose (AD) site of the enzyme. rsc.org

In studies of cyclohexane-1,3-dione derivatives as potential anticancer agents, quantitative structure-activity relationship (QSAR) models have shown that the biological inhibitory activity is highly correlated with various physicochemical and electronic molecular descriptors, such as hydrogen bond acceptors, polar surface area, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This suggests that both the steric and electronic properties of the substituents on the dione ring are critical determinants of the mechanism and potency of action.

Comparative Biological Profiling with Other Related Heterocyclic Diones (e.g., Thiazolidine-2,4-diones, Pyrimidine-2,4-diones)

The biological profile of this compound can be contextualized by comparing its structural class (pyrimidine-2,4-dione derivatives) with another prominent class of heterocyclic diones, the thiazolidine-2,4-diones (TZDs). Both scaffolds have been extensively explored in medicinal chemistry and have yielded drugs and clinical candidates with diverse activities.

Thiazolidine-2,4-diones (TZDs): This class is most famous for the "glitazone" antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov Beyond diabetes, TZD derivatives have been developed as antimicrobial agents that inhibit bacterial Mur ligase enzymes, as well as anticancer, anti-inflammatory, and antioxidant agents. nih.govnih.govnih.gov The versatility of the TZD scaffold comes from the ease of substitution at the N3 and C5 positions, allowing for the fine-tuning of activity toward various biological targets. nih.gov

Pyrimidine-2,4-diones (Uracil Derivatives): This class, which includes the parent compound of the 1,3-diazinane-2,4-dione ring, also demonstrates a broad spectrum of pharmacological effects. Many pyrimidine-based compounds are used in chemotherapy and function by inhibiting enzymes essential for DNA and RNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase. medwinpublishers.com More recently, derivatives have been developed as inhibitors of PARP-1 and various kinases for cancer therapy. rsc.org The biological activity is heavily influenced by the nature and position of substituents on the pyrimidine ring. mdpi.com

Table 1: Comparative Biological Profiles of Heterocyclic Diones

| Feature | Thiazolidine-2,4-diones (TZDs) | Pyrimidine-2,4-diones (Uracil Derivatives) |

|---|---|---|

| Core Heterocycle | 5-membered ring with sulfur and nitrogen | 6-membered ring with two nitrogen atoms |

| Primary Biological Targets | PPAR-γ, Mur ligases, Aldose Reductase, PTP1B nih.govnih.govnih.govresearchgate.net | DHFR, TSase, PARP-1, eEF-2K, Kinases rsc.orgmedwinpublishers.comnih.gov |

| Key Therapeutic Areas | Antidiabetic, Antimicrobial, Anticancer, Anti-inflammatory nih.govresearchgate.net | Anticancer, Antibacterial, Antiviral rsc.orgmedwinpublishers.com |

| Mechanism Example | Improve insulin (B600854) sensitivity via PPAR-γ agonism nih.gov | Inhibit DNA repair/synthesis via enzyme inhibition rsc.orgmedwinpublishers.com |

Examination of Metabolic Transformations and Enzymatic Processing (e.g., Dihydropyrimidine Dehydrogenase Interactions)

The metabolic fate of this compound is predicted to be closely linked to the well-established pyrimidine catabolic pathway. The core of the molecule, 1,3-diazinane-2,4-dione, is a dihydrouracil. This pathway involves a sequence of three key enzymes that break down uracil and thymine. nih.gov

Dihydropyrimidine Dehydrogenase (DPD): DPD is the initial and rate-limiting enzyme in this pathway. It catalyzes the NADPH-dependent reduction of pyrimidines like uracil and the widely used anticancer drug 5-fluorouracil (B62378) (5-FU) to their corresponding 5,6-dihydro forms. nih.govnih.govcancernetwork.com Since this compound is already a dihydropyrimidine, DPD would not catalyze a further reduction. It is conceivable that DPD could catalyze the reverse reaction—dehydrogenation to a uracil derivative—though this is not its primary physiological role. The primary clinical relevance of DPD is its role in inactivating over 85% of an administered dose of 5-FU, making DPD activity a key determinant of the drug's efficacy and toxicity. cancernetwork.com

Dihydropyrimidinase (DHPase): The second enzyme, DHPase, hydrolyzes the cyclic amide bond of dihydropyrimidines to open the ring. nih.gov It is highly likely that this compound would serve as a substrate for DHPase, leading to the formation of a substituted N-carbamyl-β-alanine analog.

β-Ureidopropionase (UP): The final enzyme in the pathway, β-ureidopropionase, cleaves the N-carbamyl group from N-carbamyl-β-alanine (or N-carbamyl-β-aminoisobutyrate from dihydrothymine (B131461) metabolism) to yield β-alanine, ammonia, and carbon dioxide. nih.gov The metabolite generated from the action of DHPase on this compound would likely be processed by this or a similar amidohydrolase.

Therefore, the 1,3-diazinane-2,4-dione ring is expected to be metabolized via ring-opening hydrolysis by DHPase, followed by further breakdown. The N1-cyclohexyl substituent would likely influence the rate of these enzymatic processes and the subsequent fate of the resulting metabolites.

Table 2: Enzymes in Pyrimidine Catabolism and Potential Interaction with this compound

| Enzyme | Physiological Reaction | Potential Interaction with Substrate |

|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Reduces uracil to dihydrouracil. nih.gov | Unlikely to be a substrate for reduction. Potential for reverse dehydrogenation or inhibition. |

| Dihydropyrimidinase (DHPase) | Hydrolyzes dihydrouracil to N-carbamyl-β-alanine. nih.gov | Expected to be a substrate, leading to ring opening. |

| β-Ureidopropionase (UP) | Cleaves N-carbamyl-β-alanine to β-alanine, CO₂, and NH₃. nih.gov | May process the downstream metabolite after DHPase action. |

Advanced Derivatization and Library Synthesis for Comprehensive Activity Profiling

Rational Design Principles for Next-Generation 1-Cyclohexyl-1,3-diazinane-2,4-dione Analogs

The rational design of next-generation analogs of this compound is a multifaceted process that integrates computational modeling with an understanding of structure-activity relationships (SAR). The primary goal is to systematically modify the parent structure to optimize its interaction with a specific biological target, thereby enhancing its potency and selectivity.

Structure-Activity Relationship (SAR) Insights: While direct SAR studies on this compound are not extensively documented in publicly available literature, principles can be inferred from related N-cyclohexyl heterocyclic compounds and diazinane structures. nih.govnih.gov Key areas for modification include the cyclohexyl ring, the diazinane core, and the substituents on the nitrogen atoms. For instance, studies on other N-cyclohexyl compounds have shown that the conformation and substitution pattern of the cyclohexyl ring can significantly influence binding affinity to target proteins. nih.gov Similarly, modifications to the heterocyclic ring system in various N-heterocycles have been shown to modulate their anticancer activities. nih.gov

Computational Modeling and Docking: A cornerstone of modern rational drug design is the use of computational tools. Molecular docking studies can predict how analogs of this compound might bind to the active site of a target protein. nih.govnih.gov These simulations help in prioritizing the synthesis of compounds that are most likely to be active. For example, docking studies of 1,2,4-oxadiazole (B8745197) derivatives have successfully guided the design of potent inhibitors. nih.gov By creating a virtual model of the target protein, researchers can visualize how different functional groups on the analog interact with amino acid residues in the binding pocket, allowing for the design of compounds with improved complementarity.

The following table summarizes key rational design principles that can be applied to the development of this compound analogs.

| Design Principle | Rationale | Potential Modifications |

| Target-Specific Moieties | Incorporate functional groups known to interact with the desired biological target. | Addition of hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or charged groups for electrostatic interactions. |

| Conformational Restriction | Lock the molecule into a bioactive conformation to improve binding affinity and reduce off-target effects. | Introduction of ring systems or bulky groups to limit rotational freedom of the cyclohexyl group or substituents. |

| Solubility Enhancement | Modify the structure to improve aqueous solubility, which is crucial for bioavailability. | Introduction of polar functional groups such as hydroxyl, amino, or carboxyl groups. |

| Metabolic Stability | Block sites of potential metabolic degradation to increase the compound's half-life in the body. | Deuteration or fluorination at metabolically labile positions. |

Application of Combinatorial Chemistry for Diazinane Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, compounds. mdpi.com This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.

Solid-Phase Synthesis: One of the most common methods in combinatorial chemistry is solid-phase synthesis. In this approach, the starting material is attached to a solid support (a resin bead), and subsequent reactions are carried out in a stepwise manner. Excess reagents and by-products are easily washed away, simplifying the purification process. For the synthesis of a diazinane library, a suitable building block could be anchored to the resin, followed by the sequential addition of other components to build the heterocyclic ring and introduce various substituents.

"Libraries from Libraries" Approach: This strategy involves taking an existing library of compounds and chemically modifying it to generate a new library with increased diversity. For instance, a library of diazacyclic compounds can be further functionalized to create a new set of molecules with different properties and potential biological activities. mdpi.com

The generation of a combinatorial library of this compound analogs would typically involve a set of diverse building blocks, as illustrated in the table below.

| Building Block Type | Examples | Rationale for Diversity |

| Cyclohexyl Analogs | Substituted cyclohexylamines (e.g., 4-hydroxycyclohexylamine, 4-methylcyclohexylamine) | To explore the effect of substitutions on the cyclohexyl ring on target binding and physicochemical properties. |

| Malonate Derivatives | Diethyl malonate, substituted malonic esters | To introduce diversity at the C5 position of the diazinane ring. |

| Urea (B33335) or Isocyanate Precursors | Substituted ureas or isocyanates | To introduce a variety of substituents on the second nitrogen atom of the diazinane ring. |

High-Throughput Screening Methodologies for Profiling Compound Libraries

Once a library of this compound analogs has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. amerigoscientific.comnih.gov HTS involves the use of automated robotic systems to test thousands of compounds in a short period. amerigoscientific.com

Assay Formats: A variety of assay formats can be utilized in HTS, depending on the biological target and the desired endpoint.

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified enzyme or receptor. For example, a urease activity assay could be relevant for screening compounds with a urea-like moiety. bioassaysys.comnih.gov

Cell-Based Assays: These assays measure the effect of a compound on living cells. This can include assays for cell viability, proliferation, apoptosis, or the activation of specific signaling pathways.

Flux Assays: These are functional assays used to screen compounds that affect ion channels and transporters. aurorabiomed.com

The following table outlines some of the common HTS methodologies.

| HTS Methodology | Principle | Application Example |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein. | Screening for inhibitors of protein-protein interactions. |

| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescent molecules when they are in close proximity. | Monitoring enzyme activity or receptor binding. |

| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay that generates a chemiluminescent signal when two beads are brought into close proximity by a biological interaction. | Detecting a wide range of biomolecular interactions. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple parameters in intact cells. | Assessing complex cellular responses to a compound, such as changes in morphology or protein localization. |

Future Perspectives and Translational Research Opportunities for 1 Cyclohexyl 1,3 Diazinane 2,4 Dione Chemistry

Emerging Applications in Chemical Biology and Material Science

While specific applications for 1-Cyclohexyl-1,3-diazinane-2,4-dione are not yet widely reported in the literature, the related cyclohexane-1,3-dione and diazocine scaffolds have shown promise in several areas. Derivatives of cyclohexane-1,3-dione are recognized as important building blocks for herbicides and have been investigated for their potential as anticancer agents. mdpi.comnih.gov These compounds can be synthetically elaborated into more complex heterocyclic systems with a range of biological activities. nih.govresearchgate.net

In the realm of material science, related diazocine derivatives, which also feature a nitrogen-containing heterocyclic core, have been developed as photoswitchable molecules. uni-kiel.denih.gov These materials can change their properties upon exposure to light, making them suitable for applications in areas such as targeted photopharmacology. The incorporation of a cyclohexyl group into a diazinane-dione framework could influence the packing and bulk properties of the material, potentially leading to novel liquid crystals or polymers with unique thermal or mechanical characteristics.

Potential as Molecular Probes for Fundamental Biological Investigations

The development of molecular probes is crucial for visualizing and understanding complex biological processes. Fluorescently labeled molecules, for instance, can be used to track the localization and dynamics of specific cellular components. While this compound itself is not inherently fluorescent, it could serve as a scaffold for the attachment of fluorophores.

Research on other cyclohexyl-containing compounds has demonstrated the feasibility of this approach. For example, fluorescent derivatives of a sigma receptor ligand containing a cyclohexyl group have been synthesized and used to study its uptake and localization in pancreatic tumor cells. nih.gov These probes have been instrumental in elucidating the mechanisms of action of sigma-2 (σ2) receptors, which are overexpressed in various tumors. nih.govwustl.edu Similarly, the this compound core could be functionalized with fluorescent tags to create probes for investigating specific biological targets. The design of such probes would require careful consideration of the linker and the fluorophore to ensure that the biological activity of the core molecule is retained.

Development of Innovative Synthetic Methodologies for Diazinane Derivatives

The synthesis of substituted 1,3-diazinane-2,4-diones can be achieved through various synthetic routes. Generally, these methods involve the cyclization of a urea (B33335) derivative with a three-carbon synthon or the reaction of an isocyanate with a suitable precursor. The development of novel, efficient, and versatile synthetic methodologies is a key area of research.

Multi-component reactions, where three or more reactants combine in a single step to form a complex product, offer an attractive strategy for the synthesis of diverse libraries of diazinane derivatives. nih.govresearchgate.net For instance, a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide has been reported for the synthesis of a related uracil (B121893) derivative. mdpi.com Adapting such methodologies to incorporate a cyclohexyl isocyanate would provide a direct route to this compound and its analogs.

Furthermore, cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have been successfully employed to functionalize related N-acetyl diazocine systems. nih.gov These powerful synthetic tools could be applied to a pre-functionalized this compound scaffold to introduce a wide range of substituents, thereby enabling the fine-tuning of its properties for specific applications.

Challenges and Future Directions in Diazinane-Based Compound Research

Despite the potential of diazinane-based compounds, several challenges need to be addressed to advance their development. A primary challenge in medicinal chemistry is the optimization of drug-like properties, including potency, selectivity, solubility, and metabolic stability. hilarispublisher.com Achieving the right balance of these properties is often a complex and iterative process. researchgate.net

For this compound, a key future direction will be to systematically explore its chemical space through the synthesis and biological evaluation of a diverse library of derivatives. This will involve the introduction of various functional groups at different positions of the diazinane ring and the cyclohexyl moiety. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed biological activity. researchgate.net

Another significant challenge is overcoming drug resistance, a major hurdle in the treatment of cancer and infectious diseases. hilarispublisher.com Future research could focus on designing diazinane-based compounds that act on novel biological targets or employ new mechanisms of action to circumvent existing resistance pathways.

The table below summarizes potential research directions and the associated challenges for the broader class of diazinane-based compounds, which are applicable to the future study of this compound.

| Research Area | Potential Applications | Key Challenges |

| Chemical Biology | Anticancer agents, Herbicides | Optimizing biological activity and selectivity, Understanding mechanism of action |

| Material Science | Photoswitchable materials, Liquid crystals | Controlling solid-state properties, Ensuring stability and processability |

| Molecular Probes | Cellular imaging, Target identification | Maintaining biological activity upon labeling, Achieving sufficient sensitivity and specificity |

| Synthetic Chemistry | Diversity-oriented synthesis, Late-stage functionalization | Developing efficient and scalable synthetic routes, Accessing a wide range of derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyl-1,3-diazinane-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclohexylamine and diketene derivatives under controlled conditions. Key factors include temperature (70–90°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). For example, refluxing in DMF with AlCl₃ at 80°C for 12 hours yields ~65% product. Side reactions (e.g., ring-opening) can occur at higher temperatures or prolonged reaction times. Characterization via HPLC-MS and ¹³C NMR ensures purity and structural confirmation .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | >90°C increases side products |

| Solvent | DMF/THF | Polar solvents favor cyclization |

| Catalyst (AlCl₃) | 5–10 mol% | Excess catalyst degrades product |

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy. Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation products via LC-MS every 30 days. Data shows decomposition >5% occurs after 90 days at 25°C, primarily via hydrolysis of the diazinane ring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm cyclohexyl substituents and carbonyl groups (peaks at δ 170–180 ppm for C=O).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for understanding reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the C2 carbonyl. Solvent effects (e.g., polarizable continuum models) refine predictions for reaction pathways in aqueous vs. nonpolar media .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply factorial design to isolate variables (e.g., cell line variability, assay protocols). For example:

- Factors : Concentration (1–100 µM), incubation time (24–72 h), and cell type (HEK293 vs. HeLa).

- Response Surface Methodology (RSM) optimizes conditions to minimize false positives. Replicate studies with blinded controls and validate via independent labs .

Q. How do reaction kinetics differ between homogeneous and heterogeneous catalytic systems for derivatizing this compound?

- Methodological Answer : Compare turnover frequencies (TOF) using:

- Homogeneous : Pd(OAc)₂ in DMSO (TOF = 120 h⁻¹).

- Heterogeneous : Pd/C in ethanol (TOF = 85 h⁻¹).

Kinetic profiling via stopped-flow UV-Vis reveals faster initial rates in homogeneous systems but better recyclability in heterogeneous setups .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility data for this compound?

- Methodological Answer : Conduct a meta-analysis of published solubility values (e.g., in DMSO, water, ethanol). Use Hansen solubility parameters (HSPs) to model solvent compatibility. Discrepancies often arise from impurities (>98% purity required) or equilibration time (24 hrs vs. 48 hrs). Validate via standardized shake-flask method with HPLC quantification .

Methodological Innovations

Q. Can AI-driven platforms optimize the synthesis and purification of this compound?

- Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal conditions. For example, neural networks can suggest catalyst-solvent pairs that maximize yield while minimizing byproducts. Couple this with robotic synthesis platforms for high-throughput validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.